molecular formula C7H4I2O2 B1339240 5,6-Diiodobenzo[d][1,3]dioxole CAS No. 5876-52-8

5,6-Diiodobenzo[d][1,3]dioxole

Cat. No. B1339240
CAS RN: 5876-52-8
M. Wt: 373.91 g/mol
InChI Key: BXUOIEPSOIEXIN-UHFFFAOYSA-N
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Description

5,6-Diiodobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4I2O2 and a molecular weight of 373.91 . It is used for research purposes .


Synthesis Analysis

Several methods have been reported for the synthesis of 5,6-Diiodobenzo[d][1,3]dioxole. One method involves the use of N-iodo-succinimide and trifluoroacetic acid in acetonitrile at 20℃ for 24 hours . Another method uses sulfuric acid, iodine, acetic acid, and periodic acid at 70℃ for 48 hours . Yet another method uses iodine and mercury (II) oxide in dichloromethane for 23 hours .


Molecular Structure Analysis

The molecular structure of 5,6-Diiodobenzo[d][1,3]dioxole consists of a benzene ring fused with a 1,3-dioxole ring. The benzene ring is substituted at the 5 and 6 positions with iodine atoms .

Scientific Research Applications

Antibacterial Applications

5,6-Diiodobenzo[d][1,3]dioxole derivatives demonstrate potential in antibacterial applications. A study highlighted that derivatives of a related compound, safrole (5-allylbenzo[d][1,3]dioxole), particularly safrole hydroperoxide, showed significant effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential medical applications (Khayyat & Al-Zahrani, 2014).

Antiepileptic Drug Synthesis

In the field of pharmaceuticals, 5,6-Diiodobenzo[d][1,3]dioxole analogs play a role in the synthesis of antiepileptic drugs. The stereoselective synthesis of the antiepileptic drug (R)-Stiripentol, involving the cross metathesis of 5-vinylbenzo[d][1,3]dioxole, highlights the compound's importance in drug development (El-Behairy & Sundby, 2013).

Medicinal Chemistry Research

In medicinal chemistry, 2,2-difluorobenzodioxole, a variant of 5,6-Diiodobenzo[d][1,3]dioxole, has been explored for creating metabolically stable derivatives of benzodioxole fragments. One such derivative, 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, has been synthesized from simple materials, with potential for further functionalization in medicinal chemistry (Catalani, Paio, & Perugini, 2010).

Anticancer Research

Compounds related to 5,6-Diiodobenzo[d][1,3]dioxole have shown promise in anticancer research. A study synthesized and evaluated (Z)-2-(benzo[d][1,3]dioxol-5-yl) and related analogs against a panel of human cancer cell lines. Some analogs exhibited potent anticancer activity, suggesting the potential of these compounds in cancer treatment (Madadi et al., 2016).

Synthesis of Novel Compounds

5,6-Diiodobenzo[d][1,3]dioxole-related compounds are also involved in the synthesis of novel chemicals. One study reported the synthesis of various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding 6-substituted 4-hydroxy-2-pyrones. These syntheses provide pathways for creating new chemical entities with potential applications (Katritzky et al., 2005).

Safety And Hazards

Specific safety and hazard information for 5,6-Diiodobenzo[d][1,3]dioxole is not provided in the available resources .

properties

IUPAC Name

5,6-diiodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUOIEPSOIEXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569799
Record name 5,6-Diiodo-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diiodobenzo[d][1,3]dioxole

CAS RN

5876-52-8
Record name 5,6-Diiodo-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Wang, S Chen, H Zhou, J Gu, A Hu - Chinese Journal of Polymer …, 2018 - Springer
Bergman cyclization has shown great promise in constructing conjugated polymers. However, the application of this reaction in polymer science is still limited due to the harsh reaction …
BL Frey, P Thai, L Patel - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
AA Cuesta - 2019 - escholarship.org
Covalent inhibitors have numerous applications as drugs, as tools for drug discovery, and as probes for chemical biology. This class of compounds depends on the availability of a …
Number of citations: 2 escholarship.org

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